molecular formula C18H21NO2 B496024 N-benzyl-2-(2-methylpropoxy)benzamide

N-benzyl-2-(2-methylpropoxy)benzamide

Cat. No.: B496024
M. Wt: 283.4g/mol
InChI Key: ORIZFZHQRFPQFW-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-methylpropoxy)benzamide is a chemical compound of interest in scientific research and development, particularly within the N-benzyl benzamide class. While specific studies on this exact analogue are not currently highlighted in the literature, closely related N-benzyl benzamide derivatives have demonstrated significant potential in various research fields. In pharmaceutical research, compounds sharing this core scaffold have been identified as selective sub-nanomolar inhibitors of butyrylcholinesterase (BChE), a key target for investigating potential therapeutic strategies for advanced Alzheimer's disease . These inhibitors have shown promising neuroprotective effects and improved cognitive function in behavioral studies, marking them as candidates with drug-like properties . Concurrently, in agrochemical research, structural analogues such as N-benzyl-2-methoxybenzamides have been explored as potential bleaching herbicides, exhibiting strong herbicidal activity by targeting pigment biosynthesis in plants . The presence of the 2-alkoxy substitution on the benzoyl moiety, as seen in this compound, is a recognized feature in the structure-activity relationship (SAR) for this herbicidal effect . This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4g/mol

IUPAC Name

N-benzyl-2-(2-methylpropoxy)benzamide

InChI

InChI=1S/C18H21NO2/c1-14(2)13-21-17-11-7-6-10-16(17)18(20)19-12-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,19,20)

InChI Key

ORIZFZHQRFPQFW-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=CC=C1C(=O)NCC2=CC=CC=C2

Canonical SMILES

CC(C)COC1=CC=CC=C1C(=O)NCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects at the 2-Position of the Benzamide Ring

The 2-position substituent significantly influences electronic, steric, and biological properties. Below is a comparative analysis of key analogs:

Compound Name 2-Position Substituent Key Properties/Biological Activity Reference
N-Benzyl-2-(2-methylpropoxy)benzamide Isobutoxy (alkoxy) High lipophilicity; potential steric hindrance Target
N-Benzoyl-2-hydroxybenzamide Hydroxy PCAF HAT inhibition (68% at 100 μM); hydrogen-bonding capability [6]
N-Benzyl-2-ethoxybenzamide Ethoxy (alkoxy) Lower lipophilicity vs. isobutoxy; smaller steric profile [10]
N-Benzyl-2-(propanoylamino)-benzamide Propanoylamino Rho C modulation; acyl chain enables chelation [12]
2-Hexanoylamino-1-(4-carboxyphenyl)benzamide Acylamino + carboxyphenyl PCAF HAT inhibition (67–79%); dual functional groups enhance binding [6]

Key Observations :

  • Alkoxy vs. Hydroxy : The isobutoxy group in the target compound enhances lipophilicity compared to hydroxy substituents, which may improve membrane permeability but reduce hydrogen-bonding interactions critical for enzyme inhibition (e.g., PCAF HAT) .
  • Acylamino vs. Alkoxy: Propanoylamino groups enable metal chelation (e.g., in Rho C modulators), whereas alkoxy groups lack this capability but may improve metabolic stability .

N-Substituent Variations

The benzyl group on the amide nitrogen distinguishes the target compound from analogs with alternative N-substituents:

Compound Name N-Substituent Key Properties Reference
This compound Benzyl Aromatic π-π interactions; steric bulk Target
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-Hydroxy-1,1-dimethylethyl N,O-bidentate directing group for metal catalysis [2]
N-(2-Nitrophenyl)-4-bromo-benzamide 2-Nitrophenyl Electron-withdrawing nitro group; structural rigidity [8]
3,5-Disubstituted benzamides (e.g., 5b) Pyrimidin-2-yl H-bond interactions with GK protein; antiviral potential [7]

Key Observations :

  • Benzyl vs. Hydroxyalkyl : The benzyl group in the target compound facilitates aromatic stacking interactions, whereas hydroxyalkyl substituents (e.g., 2-hydroxy-1,1-dimethylethyl) enable chelation-assisted catalysis .

Key Observations :

  • Ultrasonic methods significantly reduce reaction times and improve yields compared to conventional reflux .
  • Bulky substituents (e.g., isobutoxy) may necessitate longer reaction times or higher temperatures, though this is speculative without direct data.

Preparation Methods

Alkylation of 2-Hydroxybenzoic Acid

The most common method involves the alkylation of 2-hydroxybenzoic acid with 2-methylpropyl bromide under basic conditions. As described in VulcanChem’s protocol, this reaction employs potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A catalytic amount of potassium iodide (KI) enhances reactivity by facilitating the nucleophilic substitution mechanism.

Typical Procedure :

  • 2-Hydroxybenzoic acid (1.0 equiv) is suspended in DMF.

  • 2-Methylpropyl bromide (1.2 equiv), K₂CO₃ (2.0 equiv), and KI (0.1 equiv) are added.

  • The mixture is heated to 80–100°C for 12–24 hours.

  • The product is isolated via acidification with HCl, followed by recrystallization from ethanol/water.

Yield : 75–85%.

Alternative Route: Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction offers a viable alternative. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), 2-hydroxybenzoic acid reacts with 2-methylpropan-1-ol in tetrahydrofuran (THF) at room temperature. This method avoids harsh conditions but requires stoichiometric reagents, increasing costs.

Amide Bond Formation: Strategies for N-Benzylation

The coupling of 2-(2-methylpropoxy)benzoic acid with benzylamine to form the target amide employs diverse methodologies:

Aqueous-Phase Synthesis Using Alkali Metal Hydroxides

Adapting the method from CN103288667A, the reaction occurs in water with sodium hydroxide (NaOH) or potassium hydroxide (KOH). Benzylamine (1.0 equiv) and 2-(2-methylpropoxy)benzoic acid (1.1 equiv) are mixed in an aqueous NaOH solution (30–50 mol% H₂O). The absence of organic solvents simplifies purification, as the product precipitates upon completion.

Procedure :

  • Benzylamine and NaOH (1.5–3.0 equiv) are dissolved in water.

  • 2-(2-methylpropoxy)benzoyl chloride (or the free acid) is added dropwise under ice cooling (<10°C).

  • The mixture is stirred at room temperature for 2–3 hours.

  • The precipitate is filtered, washed, and vacuum-dried (70–80°C).

Yield : 98–99%.

Classical Acid Chloride Route

This method, detailed in ACS Journal of Medicinal Chemistry, involves converting 2-(2-methylpropoxy)benzoic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The acid chloride is then reacted with benzylamine in an inert solvent (e.g., dichloromethane or THF) in the presence of a base (e.g., triethylamine).

Procedure :

  • 2-(2-methylpropoxy)benzoic acid (1.0 equiv) is refluxed with SOCl₂ (2.0 equiv) for 2 hours.

  • Excess SOCl₂ is removed under vacuum.

  • The acid chloride is dissolved in THF, and benzylamine (1.2 equiv) with Et₃N (1.5 equiv) is added dropwise.

  • The mixture is stirred for 4 hours, then quenched with water.

Yield : 80–90%.

Coupling Reagent-Mediated Synthesis

Modern peptide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) enable amide formation under mild conditions. This method minimizes side reactions and is ideal for sensitive substrates.

Procedure :

  • 2-(2-methylpropoxy)benzoic acid (1.0 equiv), EDC (1.2 equiv), and HOBt (1.2 equiv) are dissolved in DCM.

  • Benzylamine (1.1 equiv) is added, and the reaction is stirred at room temperature for 12 hours.

  • The organic layer is washed with HCl (1M) and NaHCO₃, then dried over MgSO₄.

Yield : 85–92%.

Comparative Analysis of Preparation Methods

Method Conditions Yield (%) Advantages Disadvantages
Aqueous-phaseH₂O, NaOH, 25°C98–99Solvent-free, high yield, simple workupLimited to reactive acid derivatives
Acid chlorideTHF, Et₃N, 0–25°C80–90Broad applicabilityRequires toxic SOCl₂, multiple steps
Coupling reagentsDCM, EDC/HOBt, 25°C85–92Mild conditions, high purityCostly reagents, longer reaction time

Optimization Strategies and Challenges

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reactivity in alkylation steps but complicate purification. Conversely, aqueous systems reduce environmental impact but may require elevated temperatures for less reactive substrates.

Catalytic Enhancements

The use of KI in etherification and DMAP in acylations improves reaction rates. For example, KI catalyzes the SN2 mechanism in 2-methylpropoxy group installation, reducing side products like elimination.

Purification Challenges

The product’s low solubility in water facilitates isolation in aqueous-phase synthesis. However, recrystallization from ethanol/hexane is often necessary to achieve >99% purity, as confirmed by HPLC .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
AmidationPyridine, reflux, 4 h65–75
EtherificationPd/C, H₂, MeOH, 18 h80–85
PurificationMethanol recrystallization>90

Basic: How do structural modifications influence the biological activity of benzamide derivatives?

Answer:
Structure-activity relationship (SAR) studies highlight:

  • Hydroxyl group substitution : Replacing the hydroxyl group with alkoxy moieties (e.g., 2-methylpropoxy) enhances lipophilicity, improving blood-brain barrier penetration .
  • Benzyl ring substituents : Electron-withdrawing groups (e.g., halogens) at the para position increase receptor binding affinity, as seen in P2X7 receptor antagonists .
  • Linker flexibility : Rigid linkers (e.g., aromatic vs. aliphatic) reduce conformational entropy, enhancing target selectivity .

Advanced: How can charge density analysis explain the inert behavior of N-benzyl-2-(hydroxymethyl)benzamide toward hydridic reducing agents?

Answer:
X-ray charge density studies reveal:

  • Intermolecular interactions : Weak C–H···O hydrogen bonds stabilize the crystal lattice, reducing accessibility to the hydroxymethyl group .
  • Electronic effects : Delocalization of electron density from the amide carbonyl into the benzene ring decreases electrophilicity at the reaction site .
  • Topological analysis : Bond critical point (BCP) data show low electron density at the hydroxymethyl carbon, corroborating reduced reactivity .

Methodological Note : Use synchrotron X-ray sources for high-resolution data collection (λ = 0.7 Å) and multipole refinement (XD2006 software) to minimize experimental error .

Advanced: What strategies resolve contradictions in reaction yields when varying catalysts for benzamide synthesis?

Answer:
Discrepancies arise from:

  • Catalyst specificity : Pd/C may deactivate in polar aprotic solvents (e.g., DMF) due to ligand adsorption. Use alternative catalysts like Pd(OAc)₂ in non-coordinating solvents .
  • Reaction monitoring : Employ in-situ FTIR to track intermediate formation (e.g., amide carbonyl at 1650–1680 cm⁻¹) and optimize reaction halting points .
  • Statistical design : Apply Box-Behnken experimental design to isolate variables (temperature, solvent polarity, catalyst loading) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • IR spectroscopy : Confirm amide C=O stretching (1640–1680 cm⁻¹) and ether C–O–C (1100–1250 cm⁻¹). Artifacts from solvent interactions (e.g., CS₂) require baseline correction .
  • NMR : ¹H NMR signals for benzyl protons (δ 4.5–5.0 ppm) and isopropyl methyl groups (δ 1.0–1.2 ppm) .
  • X-ray crystallography : Resolve steric effects of the 2-methylpropoxy group; data collected at 100 K minimize thermal motion artifacts .

Advanced: How can computational modeling predict the reactivity of benzamide derivatives in complex reaction systems?

Answer:

  • DFT calculations : Use B3LYP/6-31G(d) to model transition states for amidation and etherification. Compare HOMO-LUMO gaps to assess nucleophilicity .
  • Molecular dynamics (MD) : Simulate solvent effects (e.g., dichloromethane vs. toluene) on reaction trajectories .
  • NCI (Non-Covalent Interaction) plots : Visualize weak intermolecular forces (e.g., van der Waals) that may stabilize intermediates .

Basic: What are common pitfalls in scaling up benzamide synthesis from milligram to gram quantities?

Answer:

  • Exothermic reactions : Use jacketed reactors with controlled cooling (0–5°C) during amide bond formation to prevent thermal degradation .
  • Purification losses : Switch from column chromatography to fractional crystallization in ethanol/water mixtures for higher recovery .
  • Catalyst recycling : Implement flow chemistry systems to reuse Pd/C catalysts, reducing costs by 30–40% .

Advanced: How do crystal packing interactions influence the pharmacokinetic properties of benzamide derivatives?

Answer:

  • Solubility : Tight C–H···π interactions in the crystal lattice reduce aqueous solubility. Co-crystallization with succinic acid disrupts packing, enhancing bioavailability .
  • Dissolution rate : Anisotropic crystal growth (observed via SEM) correlates with delayed release profiles. Modify crystallization solvents (e.g., acetone/water) to control morphology .

Basic: What safety protocols are essential when handling benzamide intermediates?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact with pyridine or alkyl halides .
  • Waste disposal : Neutralize acidic by-products (e.g., HCl from amidation) with sodium bicarbonate before aqueous disposal .
  • Emergency response : For inhalation exposure, administer 100% O₂ and monitor for pulmonary edema .

Advanced: What mechanistic insights explain the unexpected stability of this compound under acidic conditions?

Answer:

  • Steric shielding : The 2-methylpropoxy group hinders protonation of the amide nitrogen, as shown by molecular volume calculations (V = 240 ų) .
  • Resonance stabilization : Electron donation from the methoxy group delocalizes charge, reducing susceptibility to acid-catalyzed hydrolysis .

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